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Compound of Interest

Compound Name: 6-Ethoxy-5-methylnicotinaldehyde

Cat. No.: B597603 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural nuances of isomeric compounds is paramount. This guide provides a detailed

spectroscopic comparison of the three isomers of nicotinaldehyde: 2-nicotinaldehyde, 3-

nicotinaldehyde, and 4-nicotinaldehyde. By presenting key experimental data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry

(MS), this document aims to serve as a practical reference for the identification and

differentiation of these compounds.

The positional isomerism of the aldehyde group on the pyridine ring significantly influences the

electronic distribution and, consequently, the spectroscopic properties of each molecule.

Understanding these differences is crucial for applications ranging from synthetic chemistry to

medicinal research, where nicotinaldehyde and its derivatives are common precursors.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

UV-Vis, and Mass Spectrometry for the three nicotinaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Nicotinaldehyde Isomers

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b597603?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer Solvent
Chemical Shift (δ, ppm)
and Multiplicity

2-Nicotinaldehyde CDCl₃

10.09 (s, 1H, CHO), 8.80 (d,

1H, H6), 7.96 (d, 1H, H3), 7.88

(t, 1H, H4), 7.54 (t, 1H, H5)[1]

DMSO-d₆

10.24 (s, 1H, CHO), 9.03 (d,

1H, H6), 8.31 (d, 1H, H3), 8.17

(t, 1H, H4), 7.88 (t, 1H, H5)[1]

3-Nicotinaldehyde CDCl₃

10.1 (s, 1H, CHO), 9.0 (s, 1H,

H2), 8.8 (d, 1H, H6), 8.2 (d,

1H, H4), 7.5 (t, 1H, H5)

4-Nicotinaldehyde CDCl₃

10.11 (s, 1H, CHO), 8.90 (d,

2H, H2, H6), 7.72 (d, 2H, H3,

H5)[2]

DMSO-d₆

10.33 (s, 1H, CHO), 9.06 (d,

2H, H2, H6), 7.96 (d, 2H, H3,

H5)[2]

Table 2: ¹³C NMR Spectroscopic Data for Nicotinaldehyde Isomers

Isomer Solvent Chemical Shift (δ, ppm)

2-Nicotinaldehyde CDCl₃

~193 (CHO), ~153 (C2), ~150

(C6), ~137 (C4), ~128 (C3),

~122 (C5)

3-Nicotinaldehyde CDCl₃

192.5 (CHO), 154.2 (C2),

151.0 (C6), 135.5 (C4), 130.5

(C3), 123.8 (C5)[3]

4-Nicotinaldehyde DMSO-d₆
181.00, 151.57, 143.07,

141.13, 122.72[4]

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands for Nicotinaldehyde Isomers

Isomer State
C=O Stretch
(cm⁻¹)

C-H (aldehyde)
Stretch (cm⁻¹)

Aromatic C=C
and C=N
Stretches
(cm⁻¹)

2-

Nicotinaldehyde
Neat ~1705 ~2850, ~2750 ~1600-1450

3-

Nicotinaldehyde

Solution

(CCl₄/CS₂)
~1700 ~2830, ~2730

~1590, ~1470,

~1420

4-

Nicotinaldehyde

Solution

(CCl₄/CS₂)
~1708 ~2860, ~2760

~1600, ~1550,

~1410[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima (λmax) for Nicotinaldehyde Isomers

Isomer Solvent λmax (nm)
Molar Absorptivity
(ε, L·mol⁻¹·cm⁻¹)

2-Nicotinaldehyde Ethanol ~259, ~298
Data not readily

available

3-Nicotinaldehyde Ethanol ~255, ~305
Data not readily

available

4-Nicotinaldehyde Ethanol ~258, ~282
Data not readily

available

Mass Spectrometry (MS)
Table 5: Key Mass Spectrometry Fragments (m/z) for Nicotinaldehyde Isomers
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Isomer Ionization Method
Molecular Ion (M⁺)
[m/z]

Key Fragment Ions
[m/z] and (Relative
Intensity)

2-Nicotinaldehyde
Electron Ionization

(EI)
107

106 (M-H)⁺, 79 (M-

CO)⁺, 52

3-Nicotinaldehyde
Electron Ionization

(EI)
107

106 (M-H)⁺, 79 (M-

CO)⁺, 52[6]

4-Nicotinaldehyde
Electron Ionization

(EI)
107

106 (M-H)⁺, 79 (M-

CO)⁺, 51, 78[7][8]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the nicotinaldehyde isomer was dissolved in

~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a

frequency of 300 MHz or higher.

Data Acquisition:

For ¹H NMR, a standard pulse sequence was used. Chemical shifts are reported in parts

per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

For ¹³C NMR, a proton-decoupled pulse sequence was employed. Chemical shifts are

reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected to obtain the final spectra.

Infrared (IR) Spectroscopy
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Sample Preparation:

Neat: A thin film of the liquid sample was placed between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

Solution: A ~5% solution of the sample was prepared in a suitable solvent (e.g., CCl₄ or

CS₂) and placed in a liquid IR cell with a defined path length.

Instrumentation: IR spectra were recorded on a Fourier-transform infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample holder (or the solvent) was

first acquired. The sample was then scanned, typically over a range of 4000 to 400 cm⁻¹.

Data Processing: The sample spectrum was ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the nicotinaldehyde isomer was prepared in a UV-

transparent solvent (e.g., ethanol or hexane) to an approximate concentration of 10⁻⁴ to 10⁻⁵

M.

Instrumentation: UV-Vis spectra were recorded on a dual-beam UV-Vis spectrophotometer.

Data Acquisition: The sample was placed in a quartz cuvette with a 1 cm path length. A

reference cuvette containing the pure solvent was used to zero the instrument. The

absorbance was measured over a wavelength range of approximately 200 to 400 nm.

Data Processing: The wavelength of maximum absorbance (λmax) was determined from the

resulting spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionization: Electron ionization (EI) was used, with a standard electron energy of 70 eV.
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Mass Analysis: The generated ions were separated based on their mass-to-charge ratio

(m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition and Processing: The mass spectrum was recorded, showing the relative

abundance of each ion. The molecular ion peak and major fragment ions were identified.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the

nicotinaldehyde isomers.

Experimental Workflow for Spectroscopic Comparison of Nicotinaldehyde Isomers
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Caption: Workflow for the comparative spectroscopic analysis of nicotinaldehyde isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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